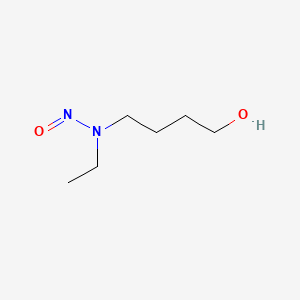

N-Ethyl-N-(4-hydroxybutyl)nitrosamine

Description

Historical Context of Nitrosamine (B1359907) Carcinogenesis Research

The study of N-nitroso compounds, or nitrosamines, as carcinogens began in the mid-20th century. A pivotal moment in this field was the 1956 report by Peter Magee and John Barnes, which demonstrated that the simple, water-soluble compound N-nitrosodimethylamine (NDMA) could induce liver tumors in rats. This discovery was remarkable at a time when most known carcinogens were more complex molecules like polycyclic aromatic hydrocarbons. Subsequent research linked nitrosamine formation in nitrite-treated fish meal to liver toxicity in farm animals, raising concerns about the potential carcinogenic risk to humans from dietary sources.

By the 1970s, research had identified nitrosamines in a variety of consumer products, including preserved foods, tobacco, and personal care items, implicating them in a range of cancers such as those of the bladder, lung, and liver. A significant development in the field was the work of Druckrey and his collaborators in 1964, which provided a foundational model for inducing urinary bladder tumors using nitrosamine compounds. iiarjournals.org This led to the widespread use of specific nitrosamines, like N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), as reliable tools for studying urothelial carcinogenesis in laboratory animals. iiarjournals.orgnih.gov The understanding that all N-nitrosamines require metabolic activation, generally by cytochrome P450 enzymes, to exert their carcinogenic effects has been central to this research. mdpi.com This activation produces reactive electrophiles that can alkylate DNA, initiating the carcinogenic process. mdpi.com

Significance of N-Ethyl-N-(4-hydroxybutyl)nitrosamine in Experimental Oncology Studies

This compound (EHBN) is a key analog of the well-studied bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.govnih.gov Its significance in experimental oncology lies in its utility for inducing urinary bladder cancer in animal models, thereby allowing for detailed investigation into the mechanisms of urothelial carcinogenesis. nih.govnih.gov

Research has shown that EHBN, like its homologs, is extensively metabolized in vivo. nih.gov The parent compound is not found unchanged in urine; instead, it is converted into other substances. nih.gov The principal urinary metabolite of EHBN is N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN). nih.govnih.gov Studies have demonstrated that ECPN is the ultimate carcinogenic species responsible for the selective induction of bladder tumors. nih.gov This metabolic pathway is crucial, as research has shown that the urinary excretion of metabolites with a 3-carboxypropyl chain is essential for the induction of bladder cancer. nih.gov

The use of EHBN in animal models, particularly in mice, has allowed for time- and dose-dependent studies of bladder cancer development. These studies have detailed the histopathological progression from simple dysplasia to invasive carcinomas, including transitional cell carcinomas and squamous cell carcinomas. nih.gov Such models are invaluable for understanding the molecular and cellular events that drive tumor formation and for evaluating potential chemopreventive agents. nih.govscilit.com

Below are key properties of this compound.

| Property | Value |

| Molecular Formula | C6H14N2O2 |

| Molecular Weight | 146.19 g/mol |

| CAS Number | 54897-62-0 |

| Physical Form | Oil / Liquid |

| Color | Colorless to Pale Yellow |

| Boiling Point | 140 °C / 4mmHg |

| Density | 1.05 g/cm³ |

| Refractive Index | 1.4720-1.4750 |

| InChI Key | SAWPRHGGVOPPSR-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CCCCO)N=O |

Data sourced from references chemicalbook.comwikidata.orgfishersci.com.

The metabolic processing of EHBN is a critical factor in its carcinogenicity. The compound undergoes oxidation to produce several metabolites, with ECPN being the primary active agent in bladder tumor induction.

| Parent Compound | Key Metabolites |

| This compound (EHBN) | Principal Metabolite: N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN)Minor Metabolites: Further beta-oxidation products |

Data sourced from references nih.govnih.gov.

Experimental studies using EHBN have consistently demonstrated its ability to induce tumors, primarily in the urinary bladder of animal models.

| Animal Model | Tumor Types Induced |

| B6C3F1 Mice | Invasive tumors of the urinary bladder:- Squamous cell carcinomas (SCCs)- Transitional cell carcinomas (TCCs)- Adenocarcinoma |

| Nude Mice | Invasive tumors of the urinary bladder:- Transitional cell carcinomas (TCCs)- Squamous cell carcinomas (SCCs) |

Scope and Academic Focus of the Research Outline

This article is strictly focused on the scientific research pertaining to this compound. The scope is confined to its historical context within the broader class of nitrosamine carcinogens and its specific role and significance in the field of experimental oncology. The content will detail established research findings, including chemical properties and metabolic pathways, derived from peer-reviewed scientific literature. The focus is exclusively academic, presenting factual information without venturing into medical advice, dosage, or safety recommendations.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(4-hydroxybutyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-8(7-10)5-3-4-6-9/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWPRHGGVOPPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203384 | |

| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54897-62-0 | |

| Record name | 4-(Ethylnitrosoamino)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54897-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[ethyl(nitroso)amino]butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-BUTAN-4-OL-NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BL5T2E6YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization for Research Applications

Methodologies for Laboratory Synthesis of N-Ethyl-N-(4-hydroxybutyl)nitrosamine

The laboratory synthesis of this compound is typically achieved through the nitrosation of its secondary amine precursor, N-ethyl-4-aminobutanol. This reaction is a well-established method for the formation of N-nitrosamines.

A common and traditional approach involves the reaction of the secondary amine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), under acidic conditions. researchgate.net The reaction is generally performed at a low temperature to control the exothermic nature of the reaction and to minimize the decomposition of the nitrosating agent. The key steps in this synthesis are:

Dissolution of the Precursor: N-ethyl-4-aminobutanol is dissolved in an appropriate acidic medium, often a mineral acid like hydrochloric acid (HCl). This protonates the amine, making it susceptible to nitrosation.

Introduction of the Nitrosating Agent: An aqueous solution of sodium nitrite is added dropwise to the cooled solution of the protonated amine. The low temperature, typically between 0 and 5 °C, is critical for the stability of the nitrous acid formed in situ.

Reaction and Work-up: The reaction mixture is stirred for a specific period to ensure complete nitrosation. Following the reaction, the mixture is typically neutralized and the product, this compound, is extracted using an organic solvent.

Purification: The crude product is then purified, commonly through techniques such as column chromatography, to yield the final compound with high purity.

An alternative and often milder method for the synthesis of N-nitrosamines utilizes tert-butyl nitrite (TBN) as the nitrosating agent. rsc.orgresearchgate.net This method can be advantageous as it often proceeds under neutral, solvent-free, or aprotic conditions, which can be beneficial for sensitive substrates. rsc.orgresearchgate.net

| Parameter | Acid-Catalyzed Nitrosation | tert-Butyl Nitrite Method |

|---|---|---|

| Precursor | Secondary Amine (e.g., N-ethyl-4-aminobutanol) | Secondary Amine |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | tert-Butyl Nitrite (TBN) |

| Reaction Conditions | Acidic (e.g., HCl), Low Temperature (0-5 °C) | Often neutral, can be solvent-free |

| Key Intermediates | Nitrous Acid (HNO₂) | - |

Synthesis of Radiolabeled this compound for Metabolic Tracking

To understand the metabolic fate of this compound within a biological system, researchers often employ isotopically labeled versions of the molecule. Radiolabeling, particularly with carbon-14 (B1195169) (¹⁴C), allows for the sensitive detection and quantification of the compound and its metabolites in various tissues and excreta.

The synthesis of ¹⁴C-labeled this compound requires the incorporation of a ¹⁴C atom into the molecular structure. A feasible synthetic strategy would involve starting with a commercially available ¹⁴C-labeled precursor. For instance, a synthesis could commence with ¹⁴C-labeled ethylamine (B1201723) or a ¹⁴C-labeled four-carbon chain that can be converted to the butanol portion of the molecule.

A general approach for synthesizing a radiolabeled nitrosamine (B1359907), by analogy to the synthesis of [¹⁴C] N-nitrosodiethanolamine, would involve the following conceptual steps researchgate.net:

Preparation of Radiolabeled Precursor: A key step is the synthesis of the radiolabeled secondary amine precursor, ¹⁴C-N-ethyl-4-aminobutanol. This could be achieved by reacting a ¹⁴C-labeled ethyl halide with 4-aminobutanol or through a more complex multi-step synthesis starting from a smaller ¹⁴C-labeled building block.

Nitrosation of the Radiolabeled Precursor: The ¹⁴C-N-ethyl-4-aminobutanol would then undergo nitrosation using one of the methods described in section 2.1.

Purification and Characterization: Rigorous purification, often involving high-performance liquid chromatography (HPLC), is necessary to isolate the radiolabeled product from any non-labeled impurities. The radiochemical purity and specific activity of the final product are determined using techniques such as liquid scintillation counting.

The synthesis of radiolabeled compounds is a specialized process that requires handling of radioactive materials in a controlled laboratory setting.

Preparation of this compound Metabolites for Mechanistic Investigations

The toxic and carcinogenic effects of this compound are mediated by its metabolic activation to other chemical species. To investigate the specific roles of these metabolites in the mechanisms of toxicity, it is essential to have access to pure samples of these compounds.

A primary and well-documented metabolite of this compound is N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN). guidechem.com The synthesis of ECPN and other related N-alkyl-N-(ω-carboxyalkyl)nitrosamines for research purposes has been reported. The general strategy for producing ECPN involves the oxidation of the primary alcohol group of this compound to a carboxylic acid.

The synthetic approach would typically involve:

Starting Material: Purified this compound.

Oxidation Reaction: The starting material is treated with a suitable oxidizing agent that can selectively convert a primary alcohol to a carboxylic acid. A variety of reagents can be employed for this transformation, with the choice depending on the desired reaction conditions and scale.

Isolation and Purification: After the oxidation is complete, the resulting N-ethyl-N-(3-carboxypropyl)nitrosamine is isolated from the reaction mixture. This often involves extraction and subsequent purification by methods such as crystallization or chromatography to obtain the metabolite in a highly pure form for use in mechanistic studies.

| Parent Compound | Key Metabolite | Metabolic Transformation |

|---|---|---|

| This compound | N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) | Oxidation of the terminal hydroxyl group |

Metabolic Bioactivation and Inactivation Pathways of N Ethyl N 4 Hydroxybutyl Nitrosamine in Experimental Systems

Hepatic Enzyme Systems in N-Ethyl-N-(4-hydroxybutyl)nitrosamine Metabolism (e.g., Cytochrome P450-mediated Hydroxylation)

The initial and rate-limiting step in the metabolism of many nitrosamines, including EHBPN, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov These monooxygenases are primarily located in the endoplasmic reticulum of hepatocytes and are responsible for inserting an oxygen atom into the nitrosamine (B1359907) structure. nih.gov This process, known as α-hydroxylation, occurs on the carbon atom adjacent to the N-nitroso group and is a key bioactivation step. researchgate.net This reaction converts the parent compound into an unstable α-hydroxy-nitrosamine, which can then undergo further metabolic transformations. researchgate.net

While the specific CYP isozymes responsible for EHBPN metabolism are not fully elucidated, it is known that enzymes like CYP2E1 are highly active in the metabolism of other small nitrosamines. epa.gov Studies on the closely related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), have shown that hepatic cytochrome P-450 content can influence susceptibility to its effects, suggesting a significant role for these enzymes in the metabolic process. nih.gov The hydroxylation of the butyl chain of EHBPN is a crucial step that initiates a cascade of subsequent metabolic reactions. nih.gov

Formation of N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) and Other Key Metabolites

Following the initial hepatic hydroxylation of this compound, a series of subsequent metabolic steps occur. A principal urinary metabolite identified in studies with analogous compounds is the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine. nih.gov In the case of EHBPN, this major metabolite is N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN). nih.gov The formation of ECPN involves the oxidation of the terminal hydroxyl group of EHBPN to a carboxylic acid. This transformation is a critical step in the metabolic pathway.

Research on the analogous compound BBN has detailed the formation of its corresponding carboxylic acid metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). scispace.comnih.gov This process is believed to proceed through an aldehyde intermediate, N-butyl-N-(3-formylpropyl)nitrosamine, which is then rapidly oxidized to BCPN by aldehyde dehydrogenase in the liver. nih.gov It is presumed that a similar pathway exists for the formation of ECPN from EHBPN.

Further metabolism can occur through β-oxidation of the carboxypropyl side chain, leading to the formation of other minor metabolites. nih.gov These can include N-alkyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine and N-alkyl-N-(carboxymethyl)nitrosamine. nih.gov Additionally, glucuronic acid conjugation of the hydroxyl group of the parent compound or the carboxyl group of its metabolites can occur, facilitating their excretion. nih.govscispace.com

Table 1: Key Metabolites of this compound

| Precursor | Metabolite | Metabolic Process |

|---|---|---|

| This compound | N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) | Oxidation |

| N-Ethyl-N-(3-carboxypropyl)nitrosamine | N-Ethyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine | β-oxidation |

| N-Ethyl-N-(3-carboxypropyl)nitrosamine | N-Ethyl-N-(carboxymethyl)nitrosamine | β-oxidation |

| This compound | Glucuronide conjugate of EHBPN | Glucuronidation |

Extrahepatic Metabolism of this compound

While the liver is the primary site of metabolism for many xenobiotics, extrahepatic tissues can also play a role in the biotransformation of nitrosamines. The presence of metabolic enzymes in tissues such as the kidney, lung, and urinary bladder can contribute to both the detoxification and bioactivation of compounds like EHBPN. For instance, the metabolism of some nitrosamines is known to occur in non-hepatic target tissues. epa.gov The expression of cytochrome P450 enzymes in these tissues, although generally at lower levels than in the liver, can be sufficient to metabolize nitrosamines and contribute to their organ-specific effects.

Role of Gut Microbiota in this compound Metabolic Transformation

Recent research has highlighted the significant contribution of the gut microbiota to the metabolism of various compounds, including nitrosamines. nih.govnih.gov The vast and diverse microbial communities residing in the gastrointestinal tract possess a wide array of enzymes capable of transforming xenobiotics. Studies have demonstrated that gut microbes can directly metabolize nitrosamines, influencing their toxicokinetics and subsequent biological effects. nih.gov

For the related compound BBN, it has been shown that gut microbes can metabolize it into its carcinogenic metabolite, BCPN, within the intestines. nih.gov This microbial metabolism can impact the development and severity of nitrosamine-induced pathologies. nih.gov It is plausible that the gut microbiota also plays a role in the transformation of EHBPN, potentially altering its metabolic profile and bioavailability. Research has shown that exposure to BBN can lead to changes in the composition of the gut microbiome in mice, suggesting a complex interplay between the compound and the intestinal bacteria. researchgate.net

Comparative Metabolic Studies of this compound Across Experimental Species

The metabolism of nitrosamines can vary significantly between different animal species, which can in turn influence their organotropic effects. nih.gov Comparative studies on the metabolism of N-alkyl-N-(4-hydroxybutyl)nitrosamines have been conducted in various experimental animals, including rats, mice, and hamsters. nih.govnih.gov

In rats, the principal urinary metabolite of N-alkyl-N-(4-hydroxybutyl)nitrosamines is generally the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine. nih.govnih.gov Studies have shown strain differences in the susceptibility to the effects of BBN in rats, which may be related to variations in metabolic enzyme activities, such as cytochrome P-450 levels. nih.gov The metabolic pattern of EHBPN and its homologs in rats is largely similar to that of BBN, with extensive metabolism and no unchanged compound found in the urine. nih.gov The species differences in the response to these compounds are often discussed in relation to the urinary excretion rate of the major carboxylic acid metabolite. nih.gov

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | EHBPN |

| N-Ethyl-N-(3-carboxypropyl)nitrosamine | ECPN |

| N-butyl-N-(4-hydroxybutyl)nitrosamine | BBN |

| N-butyl-N-(3-carboxypropyl)nitrosamine | BCPN |

| N-butyl-N-(3-formylpropyl)nitrosamine | |

| N-alkyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine | |

| N-alkyl-N-(carboxymethyl)nitrosamine |

Molecular and Cellular Mechanisms of N Ethyl N 4 Hydroxybutyl Nitrosamine Induced Carcinogenesis

DNA Adduct Formation by N-Ethyl-N-(4-hydroxybutyl)nitrosamine and its Metabolites

This compound (EHBN) is a member of the nitrosamine (B1359907) class of chemical carcinogens. nih.gov Like many nitrosamines, its carcinogenicity is linked to its metabolic activation into reactive electrophilic intermediates that can form covalent bonds with cellular macromolecules, most critically DNA. nih.govnih.gov This process, known as DNA adduct formation, is a central event in the initiation of chemical carcinogenesis. The formation of these adducts can lead to miscoding during DNA replication, resulting in mutations that, if not repaired, can drive the transformation of normal cells into cancerous ones. nih.govresearchgate.net

The metabolic activation of nitrosamines is primarily carried out by the cytochrome P450 (CYP) family of enzymes. nih.gov In the case of EHBN, and its close analog N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), metabolic pathways involve hydroxylation reactions. mdpi.comnih.gov The resulting unstable intermediates can then spontaneously decompose to form highly reactive alkylating species, such as diazonium ions. researchgate.netnih.gov These electrophiles readily attack nucleophilic sites on DNA bases, leading to a variety of DNA adducts. nih.govresearchgate.net

The types and quantities of DNA adducts formed are dependent on the specific nitrosamine, its metabolism, and the tissue in which it is metabolized. nih.govnih.gov For ethylating nitrosamines like N-nitrosodiethylamine (NDEA), a range of ethyl-DNA adducts are formed, including adducts at the N7 and O6 positions of guanine (B1146940), and various positions on adenine (B156593), cytosine, and thymine (B56734). nih.gov It is plausible that EHBN, through its ethyl group, also forms similar ethyl-DNA adducts. Furthermore, the hydroxybutyl chain of EHBN can also undergo metabolic activation, potentially leading to the formation of hydroxybutyl-DNA adducts. mdpi.com

The reactive intermediates generated from the metabolic activation of this compound (EHBN) exhibit a degree of specificity in their reaction with DNA. This specificity is determined by the chemical nature of the reactive electrophile and the accessibility of various nucleophilic sites within the DNA molecule. The primary targets for alkylation by simple alkylating agents, such as those derived from nitrosamines, are the nitrogen and oxygen atoms of the DNA bases. researchgate.net

For ethylating agents like those potentially derived from the ethyl group of EHBN, alkylation occurs at several positions on the DNA bases. The most abundant adducts are typically formed at the N7 position of guanine (N7-Et-Gua) and the N3 position of adenine (N3-Et-Ade). nih.gov However, from a mutagenic standpoint, adducts formed at the O-atoms of the bases, such as O6-ethylguanine (O6-Et-Gua) and O4-ethylthymine (O4-Et-Thy), are considered more significant. nih.govmdpi.com These O-alkylation adducts are more prone to cause mispairing during DNA replication, leading to point mutations. For example, O6-Et-Gua can pair with thymine instead of cytosine, resulting in a G:C to A:T transition mutation. nih.gov

The hydroxybutyl moiety of EHBN can also be a source of reactive intermediates, leading to the formation of bulky DNA adducts. The specificity of alkylation by these larger adducts may differ from that of simple ethyl groups. For instance, studies with the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which forms pyridyloxobutyl (POB) DNA adducts, have shown that these bulky adducts can form at various positions, including the O2 position of cytosine and thymine, and the O6 and N7 positions of guanine. nih.gov The formation of such bulky adducts can significantly distort the DNA helix, interfering with DNA replication and transcription. nih.gov

The relative distribution of different DNA adducts can also be influenced by the specific cytochrome P450 isozymes involved in the metabolic activation of EHBN in a particular tissue. nih.gov Different isozymes may generate different reactive intermediates or alter the local concentration of these intermediates, thereby influencing the pattern of DNA alkylation.

Table 1: Common DNA Adducts Formed by Ethylating Agents

| Adduct Name | Abbreviation | DNA Base | Potential Mutagenic Consequence |

| N7-ethylguanine | N7-Et-Gua | Guanine | Depurination, leading to apurinic sites |

| O6-ethylguanine | O6-Et-Gua | Guanine | G:C to A:T transitions |

| N3-ethyladenine | N3-Et-Ade | Adenine | Cytotoxic, blocks DNA replication |

| O4-ethylthymine | O4-Et-Thy | Thymine | T:A to C:G transitions |

| O2-ethylthymine | O2-Et-Thy | Thymine | Slightly mutagenic |

The detection and quantification of DNA adducts at the low levels typically found in biological samples present a significant analytical challenge. oup.com A variety of highly sensitive techniques have been developed to measure these adducts, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being among the most powerful and widely used methods. berkeley.edunih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a technique used to separate components of a mixture. nih.gov In the context of DNA adduct analysis, DNA is first isolated from tissues or cells and enzymatically hydrolyzed into its constituent deoxynucleosides. nih.gov This mixture of normal and adducted deoxynucleosides is then injected into an HPLC system. The different deoxynucleosides are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. oup.com By comparing the retention times of the peaks in the sample chromatogram to those of known standards, specific DNA adducts can be identified. nih.gov HPLC can be coupled with various detectors, such as ultraviolet (UV) or fluorescence detectors, to quantify the adducts. For enhanced sensitivity and specificity, offline HPLC can be used to enrich the adducts of interest before further analysis. nih.gov

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. oup.com When coupled with HPLC (LC-MS), it provides a highly specific and sensitive method for DNA adduct analysis. oup.com After separation by HPLC, the eluting compounds are introduced into the mass spectrometer, where they are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the precise identification of the adducts. oup.com

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. oup.com In an MS/MS experiment, a specific ion (the precursor ion) corresponding to a potential DNA adduct is selected and fragmented. The resulting fragment ions (product ions) create a unique "fingerprint" for that adduct, confirming its identity with a high degree of confidence. nih.gov Selected reaction monitoring (SRM) is a targeted MS/MS technique that offers exceptional sensitivity, capable of detecting as few as 1 adduct per 108 unmodified DNA bases. oup.com

Other methods for DNA adduct detection include:

32P-Postlabeling: This highly sensitive method involves enzymatically digesting DNA to nucleotides, which are then labeled with a radioactive phosphorus isotope (32P). The labeled adducts are then separated by thin-layer chromatography and quantified by measuring their radioactivity. berkeley.edu

Immunoassays: These methods use antibodies that specifically recognize and bind to a particular DNA adduct. Techniques like enzyme-linked immunosorbent assay (ELISA) can be used to quantify the adduct levels. berkeley.edu

Table 2: Comparison of DNA Adduct Detection Methods

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV/Fluorescence | Separation by chromatography, detection by UV absorbance or fluorescence. | Relatively inexpensive, good for quantification. | Lower sensitivity and specificity compared to MS. |

| LC-MS/MS | Separation by HPLC, identification and quantification by mass spectrometry. | High sensitivity and specificity, structural information. oup.com | High instrument cost, requires expertise. |

| 32P-Postlabeling | Radioactive labeling of nucleotides followed by chromatographic separation. | Very high sensitivity for aromatic adducts. berkeley.edu | Use of radioactivity, less specific for non-aromatic adducts. berkeley.edu |

| Immunoassays | Use of specific antibodies to detect adducts. | High throughput, can be cost-effective. | Antibody availability can be limited, potential for cross-reactivity. |

Cellular Responses to this compound-Induced DNA Damage

The formation of DNA adducts by this compound (EHBN) triggers a complex network of cellular responses aimed at mitigating the potentially deleterious effects of this genomic damage. nih.gov These responses are crucial for maintaining genomic integrity and preventing the accumulation of mutations that can lead to cancer. The cellular response to DNA damage encompasses a variety of processes, including the activation of DNA repair pathways, the temporary arrest of the cell cycle to allow time for repair, and the initiation of programmed cell death, or apoptosis, if the damage is too extensive to be repaired. nih.gov

Cells possess a sophisticated arsenal (B13267) of DNA repair pathways to counteract the diverse array of DNA lesions induced by genotoxic agents like this compound (EHBN). nih.gov The choice of repair pathway is largely determined by the specific type of DNA adduct formed.

Base Excision Repair (BER): This pathway is primarily responsible for the removal of small, non-helix-distorting base lesions, such as those resulting from alkylation at nitrogen atoms (e.g., N7-ethylguanine and N3-ethyladenine). nih.gov The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence. nih.gov

Direct Reversal of Damage: Certain types of DNA adducts can be directly repaired in a single-step process. The most prominent example relevant to EHBN-induced damage is the repair of O6-ethylguanine by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT. nih.gov AGT transfers the ethyl group from the guanine base to a cysteine residue within its own active site, thereby restoring the guanine to its normal state. nih.gov This is a "suicide" reaction, as the AGT protein is inactivated in the process. nih.gov

Nucleotide Excision Repair (NER): This versatile pathway is responsible for removing bulky, helix-distorting adducts. nih.govnih.gov Should the hydroxybutyl moiety of EHBN form such adducts, NER would be the primary mechanism for their removal. NER involves the recognition of the distorted DNA helix, followed by the excision of a short oligonucleotide containing the lesion. The resulting gap is then filled in by DNA polymerase and sealed by DNA ligase. nih.gov

Mismatch Repair (MMR): While not directly involved in the removal of DNA adducts, the MMR system plays a crucial role in correcting errors that arise during DNA replication as a result of mispairing caused by adducts like O6-ethylguanine. nih.gov However, some studies suggest that for certain types of ethylating damage, the initial checkpoint activation can be independent of the MMR system. nih.gov

The efficiency of these repair pathways can vary between different tissues and cell types, which may contribute to the organ-specific carcinogenicity of nitrosamines. nih.gov If the rate of DNA adduct formation overwhelms the cellular repair capacity, or if the repair mechanisms are deficient, the persistence of these lesions can lead to mutations and an increased risk of cancer.

In response to DNA damage induced by agents like this compound (EHBN), cells activate signaling cascades known as cell cycle checkpoints. nih.gov These checkpoints are critical surveillance mechanisms that temporarily halt the progression of the cell cycle, providing a window of opportunity for DNA repair to occur before the damaged DNA is replicated (in S phase) or segregated to daughter cells (in M phase). nih.gov

The key players in the DNA damage checkpoint signaling are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases are activated by DNA damage and, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. nih.gov The activation of Chk1 and Chk2 leads to the inhibition of cyclin-dependent kinases (CDKs), the engines that drive the cell cycle, thereby inducing cell cycle arrest at the G1/S, intra-S, or G2/M transitions. nih.gov Studies with the ethylating agent N-nitroso-N-ethylurea (NEU) have shown a temporal activation of Chk2 followed by Chk1, suggesting a coordinated response to ethylation damage. nih.gov

If the DNA damage is too severe or cannot be repaired efficiently, the cell may activate apoptotic pathways to eliminate itself, thereby preventing the propagation of potentially oncogenic mutations. nih.gov The DNA damage response can trigger apoptosis through both p53-dependent and p53-independent mechanisms. The tumor suppressor protein p53, often referred to as the "guardian of the genome," can be stabilized and activated by ATM and Chk2. Activated p53 can then induce the expression of pro-apoptotic proteins, such as Bax and Puma, which lead to the activation of caspases and the execution of the apoptotic program.

This compound Impact on Gene Expression and Molecular Signaling Pathways

The carcinogenic effects of this compound (EHBN) and its analogs, such as N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), extend beyond the initial formation of DNA adducts. The resulting genomic instability and the cellular stress response can lead to widespread alterations in gene expression and the dysregulation of key molecular signaling pathways that control cell growth, proliferation, differentiation, and survival. nih.gov

Studies on bladder cancer induced by BBN in mouse models have provided significant insights into these molecular changes. Oligonucleotide array analysis comparing tumor tissue with normal bladder epithelium has revealed extensive changes in the gene expression profile. nih.gov

Upregulated Genes and Activated Pathways:

EGFR-Ras Signaling: Genes involved in the Epidermal Growth Factor Receptor (EGFR)-Ras pathway are frequently upregulated. nih.gov This pathway is a critical regulator of cell proliferation, and its constitutive activation is a common feature of many cancers.

Transcription Factors: Aberrant expression of various transcription factors, such as Jun and NF-κB, has been observed. nih.gov These proteins control the expression of a wide range of genes involved in cell growth, inflammation, and survival.

Cell Cycle-Related Genes: An upregulation of genes that promote cell cycle progression contributes to the uncontrolled proliferation of cancer cells. nih.gov

G13 and TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway, which normally acts to suppress tumor growth, can be paradoxically altered in cancer to promote invasion and metastasis. Components of the G13 signaling pathway have also been found to be differentially expressed. nih.gov

Downregulated Genes and Inhibited Pathways:

Cell Cycle Checkpoint Genes: The downregulation of genes involved in cell cycle checkpoints can impair the cell's ability to arrest in response to DNA damage, leading to the accumulation of mutations. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): While some MAPK pathways are activated, others, such as those involving MEKK4A/MEKK4B and JNK, may be downregulated, suggesting a complex rewiring of signaling networks. nih.gov

Apoptosis-Related Genes: The suppression of genes that promote apoptosis can allow cells with significant DNA damage to survive and proliferate. nih.gov

These alterations in gene expression highlight the complex interplay between different signaling pathways in the development of bladder cancer. The activation of pro-growth pathways like EGFR-Ras, coupled with the inactivation of tumor-suppressing pathways and cell cycle controls, creates a cellular environment conducive to malignant transformation. nih.gov

Alterations in Oncogene and Tumor Suppressor Gene Expression (e.g., p53, Ki-67, RAS, H19)

The transformation of normal cells into a cancerous state following exposure to carcinogens like NEHBN involves fundamental changes in the expression and function of genes that regulate cell growth, proliferation, and death. Key among these are oncogenes and tumor suppressor genes.

Research into related nitrosamine compounds, particularly BBN, has illuminated significant alterations in critical genes such as p53, RAS, and H19.

p53: The p53 tumor suppressor gene is a critical guardian of the genome, responsible for initiating cell cycle arrest or apoptosis in response to DNA damage. Inactivation of p53 is a common event in many human cancers. Studies on BBN-induced bladder cancer in rats have shown that mutations in the p53 gene are a significant factor in the carcinogenic process. nih.gov The frequency of these mutations appears to increase with the duration of carcinogen exposure, suggesting their role in the later stages of tumor development. nih.gov

RAS: The RAS family of proto-oncogenes encodes proteins that are crucial components of signaling pathways controlling cell proliferation. Activating mutations in RAS genes can lead to uncontrolled cell growth. In rat bladder tumors induced by BBN, activation of the H-ras oncogene has been identified as a key event. nih.gov This activation occurs through two primary mechanisms: point mutations, specifically noted in codon 61, and, more commonly, an enhanced expression of the p21 ras protein. nih.gov Notably, this increased expression of p21 is an early event, observable in hyperplastic epithelial cells long before invasive tumors develop, indicating its role in initiating the carcinogenic cascade. nih.gov

H19: The H19 gene produces a long non-coding RNA that functions as an oncofetal RNA, meaning it is expressed in fetal tissues, silenced after birth, and re-expressed in certain cancers. In a mouse model of BBN-induced bladder carcinoma, the expression of H19 is reactivated. nih.gov Its expression is first detected in the connective tissue of the lamina propria during early, preneoplastic changes and is later observed in the tumor cells of invasive carcinomas. nih.gov This pattern of re-expression, similar to that seen in human bladder cancer, marks H19 as a significant player in neoplastic transformation. nih.gov

Research Findings on Gene Alterations in BBN-Induced Bladder Carcinogenesis

| Gene | Type | Observed Alteration | Carcinogenic Stage | Reference |

|---|---|---|---|---|

| p53 | Tumor Suppressor | Point Mutations | Late-stage | nih.gov |

| H-ras | Oncogene | Enhanced p21 expression | Early-stage (hyperplasia) | nih.gov |

| H-ras | Oncogene | Activating point mutation (codon 61) | Tumor-stage | nih.gov |

Involvement of Inflammatory Responses and Related Signaling Pathways

Chronic inflammation is a well-established hallmark of cancer, capable of promoting tumor initiation, progression, and metastasis. Carcinogen-induced tissue damage can trigger a persistent inflammatory state within the tumor microenvironment. This environment is rich in inflammatory cells, cytokines, chemokines, and growth factors that collectively support malignant cell proliferation and survival.

While specific studies detailing the full spectrum of inflammatory pathways activated by NEHBN are limited, research on the related carcinogen BBN provides evidence of its ability to induce an inflammatory response. In murine models, BBN exposure has been linked to changes in the levels of systemic inflammatory markers such as C-reactive protein. researchgate.net

The carcinogenic process driven by chemical agents often involves key inflammatory signaling pathways. The Nuclear Factor kappa-B (NF-κB) pathway is a central regulator of inflammation and is frequently activated in cancer cells, where it controls the expression of genes involved in cell survival, proliferation, and angiogenesis. It is plausible that NEHBN, like other carcinogens, creates a state of chronic inflammation in the bladder tissue, leading to the sustained activation of pro-tumorigenic pathways like NF-κB and the production of a cytokine milieu that fosters cancer development. However, direct experimental evidence linking NEHBN to specific inflammatory signaling cascades is an area requiring further investigation.

N Ethyl N 4 Hydroxybutyl Nitrosamine in Experimental Carcinogenesis Models

Rodent Models of N-Ethyl-N-(4-hydroxybutyl)nitrosamine-Induced Urothelial Carcinogenesis

This compound is a chemical carcinogen utilized in laboratory settings to induce urinary bladder cancer in animal models, allowing for the study of tumor development and progression. Its effects have been primarily investigated in rodent models, offering insights into the mechanisms of urothelial tumorigenesis.

The susceptibility to EHBN-induced bladder cancer varies between different species and even among strains of the same species. Research has primarily focused on mice, revealing significant differences in tumor development.

In a comparative study using male BALB/c mice, the carcinogenic activity of EHBN on the bladder mucosa was found to be similar to that of its well-studied analogue, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) nih.gov. This suggests a comparable potency in this particular mouse strain.

However, other studies have highlighted strain-specific responses. Nude mice, for instance, demonstrate a low susceptibility to the induction of invasive urinary bladder cancers by EHBN nih.gov. When compared with B6C3F1 mice exposed to the same EHBN insult, the number of invasive carcinomas, particularly squamous cell carcinomas, was low in nude mice nih.gov. This difference in susceptibility does not appear to be related to a reduced metabolism of EHBN to its active form. The ultimate carcinogenic metabolite of EHBN, N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN), was excreted in similar amounts in both nude mice and the more susceptible B6C3F1 mice nih.gov.

While extensive research on BBN-induced carcinogenesis exists for other species such as rats, dogs, and hamsters, specific data on the susceptibility of these animals to EHBN is not extensively covered in the available scientific literature.

Susceptibility of Mouse Strains to EHBN-Induced Urothelial Carcinogenesis

| Strain | Susceptibility to Invasive Carcinoma | Key Findings |

|---|---|---|

| BALB/c | Similar to BBN | Carcinogenic activity on bladder mucosa is comparable to BBN. nih.gov |

| B6C3F1 | High (inferred) | Used as a comparative model demonstrating higher susceptibility than nude mice. nih.gov |

| Nude (athymic) | Low | Low incidence of invasive carcinomas, especially squamous cell type, compared to B6C3F1 mice. nih.gov |

The administration of EHBN to susceptible experimental animals leads to a spectrum of histopathological changes in the urinary bladder, culminating in the development of malignant tumors. The types of lesions are generally consistent with those seen in human urothelial carcinoma.

In BALB/c mice, the histological types, growth patterns, and invasive characteristics of carcinomas induced by EHBN are not different from those induced by BBN nih.gov. The typical progression of urothelial lesions in rodent models begins with simple hyperplasia, progresses to nodular or papillary hyperplasia, dysplasia, and then to non-invasive papillary carcinomas or carcinoma in situ (CIS), which can ultimately develop into invasive carcinoma.

Specific tumor types identified in EHBN-treated mice include transitional cell carcinomas (TCCs) and squamous cell carcinomas (SCCs). In a study on nude mice, invasive tumors were predominantly TCCs (84.6%), with a smaller fraction being SCCs (15.4%) nih.gov. A notable finding is that EHBN administration in BALB/c mice results in a significantly higher incidence of benign or malignant vascular tumors in the urinary bladder compared to BBN nih.gov.

Multistage carcinogenesis models involve an "initiator" agent that causes initial genetic damage, followed by a "promoter" agent that stimulates the proliferation of these altered cells. While the related compound BBN is frequently used as an initiator in such studies of bladder cancer, there is a lack of specific research findings detailing the role of EHBN as an initiator in two-stage initiation-promotion experimental models.

Comparative Studies with Other Nitrosamine (B1359907) Carcinogens in Experimental Models

This compound (EHBN) is a member of the N-nitrosamine family of chemical carcinogens, which are known for their ability to induce tumors in various organs in experimental animals. The organotropic (organ-specific) nature of these compounds is highly dependent on their chemical structure and metabolic activation pathways. Comparative studies with other nitrosamines, particularly those structurally similar to EHBN, are crucial for understanding the mechanisms of carcinogenesis and the factors that determine which organs are targeted.

N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a well-established and widely used chemical carcinogen for inducing urothelial tumors, particularly bladder cancer, in experimental animal models. iiarjournals.orgnih.gov EHBN, being a close structural homolog of BBN with an ethyl group instead of a butyl group, has also been shown to be a potent urothelial carcinogen. nih.gov Comparative studies of these two compounds have provided valuable insights into the mechanisms of urothelial carcinogenesis.

The carcinogenicity of both EHBN and BBN is dependent on their metabolic activation. The principal urinary metabolites, N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) from EHBN and N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) from BBN, are considered the ultimate carcinogenic species responsible for inducing bladder tumors. nih.gov The differing susceptibilities of various animal species to bladder cancer induction by these compounds are closely related to the extent of urinary excretion of these active metabolites. nih.gov

A study in nude and B6C3F1 mice investigated the metabolism of EHBN and BBN. The total urinary excretion of ECPN from EHBN was found to be higher than that of BCPN from BBN in both mouse strains, suggesting efficient metabolic conversion of EHBN to its active form. nih.gov Despite this, nude mice showed a lower susceptibility to EHBN-induced invasive bladder carcinomas, including transitional cell carcinomas and squamous cell carcinomas, compared to B6C3F1 mice. nih.gov This suggests that factors beyond the rate of metabolic activation, such as immune responses, may play a role in the development of these tumors.

The types of urothelial lesions induced by BBN in rats are well-documented and progress from simple and nodular hyperplasia to papilloma and eventually to low-grade and high-grade papillary carcinomas and invasive carcinomas. iiarjournals.orgkoreamed.org Studies with EHBN in mice have also reported the induction of invasive tumors, including transitional cell carcinomas and squamous cell carcinomas. nih.gov

Table 1: Comparative Features of EHBN and BBN in Urothelial Carcinogenesis Models

| Feature | This compound (EHBN) | N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) |

|---|---|---|

| Alkyl Group | Ethyl | Butyl |

| Primary Target Organ | Urinary Bladder | Urinary Bladder |

| Active Urinary Metabolite | N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) | N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN) |

| Induced Urothelial Lesions | Invasive tumors, including transitional cell carcinoma and squamous cell carcinoma. nih.gov | Hyperplasia, papilloma, low- and high-grade papillary carcinoma, invasive carcinoma. iiarjournals.orgkoreamed.org |

The organotropic specificity of N-nitrosamines is highly influenced by their chemical structure, particularly the nature of the alkyl groups. nih.gov Studies on structural analogs of EHBN and BBN have demonstrated that even minor modifications to the molecule can significantly alter the target organ for carcinogenesis.

Research on homologs of BBN in ACI/N rats revealed that compounds with methyl, ethyl (EHBN), or pentyl groups in place of the butyl group selectively induced urinary bladder tumors. nih.gov This indicates that the presence of a 4-hydroxybutyl chain is a key determinant for urothelial carcinogenicity in this class of compounds. In contrast, the homolog with a bulky tert-butyl group did not exhibit any carcinogenic effect, suggesting that steric hindrance can prevent the necessary metabolic activation for carcinogenesis. nih.gov

Other structural modifications can shift the carcinogenic target away from the urinary bladder. For instance, N-propyl-N-butylnitrosamine and N,N-dibutylnitrosamine (DBN), which is metabolically related to BBN, primarily induce hepatomas (liver tumors). nih.gov DBN can also cause esophageal tumors. nih.gov The metabolic transformation of DBN leads to different intermediates than those of BBN, such as N-butyl-N-(3-oxobutyl)nitrosamine and N-butyl-N-(2-oxobutyl)nitrosamine, which are associated with liver cancer induction. nih.gov

Table 2: Organotropic Specificity of EHBN and Related Nitrosamine Analogs in Rats

| Compound | Key Structural Feature | Primary Target Organ(s) for Carcinogenesis |

|---|---|---|

| This compound (EHBN) | Ethyl group, 4-hydroxybutyl chain | Urinary Bladder nih.gov |

| N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Butyl group, 4-hydroxybutyl chain | Urinary Bladder nih.gov |

| N-Methyl-N-(4-hydroxybutyl)nitrosamine | Methyl group, 4-hydroxybutyl chain | Urinary Bladder nih.gov |

| N-Pentyl-N-(4-hydroxybutyl)nitrosamine | Pentyl group, 4-hydroxybutyl chain | Urinary Bladder nih.gov |

| N-tert-Butyl-N-(4-hydroxybutyl)nitrosamine | tert-Butyl group, 4-hydroxybutyl chain | Non-carcinogenic nih.gov |

| N-Ethyl-N-(3-hydroxypropyl)nitrosamine | Ethyl group, 3-hydroxypropyl chain | Non-carcinogenic nih.gov |

| N-Propyl-N-butylnitrosamine | Propyl and Butyl groups | Liver, Esophagus nih.gov |

| N,N-Dibutylnitrosamine (DBN) | Two Butyl groups | Liver, Esophagus nih.gov |

Methodological Approaches and Analytical Techniques in N Ethyl N 4 Hydroxybutyl Nitrosamine Research

Analytical Chemistry Techniques for N-Ethyl-N-(4-hydroxybutyl)nitrosamine and Metabolite Detection

The accurate detection and quantification of EHBN and its metabolites in biological and environmental samples are critical for exposure assessment and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are the principal techniques used for this purpose, often requiring sensitive detectors due to the trace levels at which these compounds are typically found. nih.govnih.govedqm.eu

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), is a powerful tool for nitrosamine (B1359907) analysis due to its high sensitivity and selectivity. gcms.czrestek.com This method involves separating volatile compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. For nitrosamine analysis, direct liquid injection is often preferred as it accommodates a wider range of compound volatilities compared to headspace analysis. restek.com The use of Multiple Reaction Monitoring (MRM) mode in GC-MS/MS significantly enhances selectivity, reduces background interference, and lowers detection limits, which is crucial for analyzing complex biological matrices. gcms.czedqm.eu

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for analyzing nitrosamines. nih.gov It separates compounds in a liquid phase based on their interaction with a stationary phase (the column). Various detectors can be coupled with HPLC for nitrosamine analysis:

UV Detection: Nitrosamines can be monitored with a UV detector, typically around 230-245 nm. nih.govwaters.com While accessible, achieving the low limits of quantification (LOQ) required for trace analysis can be challenging without sample preconcentration. mdpi.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer, especially tandem MS (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), provides the highest levels of sensitivity and specificity. nih.govfda.gov LC-HRMS can differentiate nitrosamines from impurities with very similar mass-to-charge ratios, ensuring reliable results. fda.gov These methods can achieve quantitation limits as low as 0.005 parts per million (ppm). fda.gov

Post-Column Photohydrolysis and Colorimetric Detection: An alternative HPLC method involves eluting nitrosamines from the column, followed by quantitative photohydrolysis in a UV photoreactor. nih.gov This process generates a nitrite (B80452) ion, which can then be determined colorimetrically using the Griess reagent, enhancing the specificity of detection in biological samples like gastric juice. nih.gov

A study comparing the metabolism of EHBN and its butyl analog, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), in nude and B6C3F1 mice measured the urinary excretion of their respective ultimate carcinogenic metabolites, N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) and N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.gov This research highlights the importance of analytical methods capable of distinguishing and quantifying these specific metabolites to understand metabolic pathways. nih.gov

Table 1: Overview of Analytical Techniques for Nitrosamine Detection

| Technique | Detector | Key Features | Application Example | Source(s) |

|---|---|---|---|---|

| GC-MS/MS | Triple Quadrupole Mass Spectrometer | High sensitivity and selectivity; MRM mode reduces matrix interference. | Simultaneous analysis of multiple nitrosamine impurities in active pharmaceutical ingredients (APIs). | gcms.cz, restek.com, edqm.eu |

| HPLC | PDA / UV | Reliable quantification with limits of 10-20 ng/mL; good for routine quality control. | Simultaneous quantification of six nitrosamine impurities in valsartan. | waters.com |

| LC-HRMS | Orbitrap or TOF Mass Analyzer | High selectivity differentiates true nitrosamines from impurities; quantitation limits as low as 0.005 ppm. | Detection of eight different nitrosamines in various drug products. | fda.gov |

| HPLC with Post-Column Reaction | Colorimetric (Griess Reagent) | Enhanced specificity for biological matrices after UV photohydrolysis. | Analysis of nitrosamines in gastric juice or alcoholic beverages. | nih.gov |

Molecular Biology Techniques for Assessing this compound-Induced Genetic and Epigenetic Changes

EHBN, like other nitrosamines, is a genotoxic agent that exerts its carcinogenic effects by inducing genetic and epigenetic alterations. iiarjournals.org Molecular biology techniques are essential for deciphering these mechanisms.

DNA Adductomics: Carcinogens like nitrosamines are metabolized into reactive intermediates that can bind covalently to DNA, forming DNA adducts. nih.govnih.gov These adducts are critical initiating lesions in chemical carcinogenesis. The study of the complete spectrum of these adducts is known as DNA adductomics. Ethylating agents can form various adducts, including O²- and O⁴-ethylthymidine (Et-Thd) and N7-ethylguanine (N7-Et-Gua). nih.gov The formation of these adducts can lead to mispairing during DNA replication, causing mutations if not repaired. epa.gov Sensitive analytical methods are required to detect these adducts, which can be present at low levels in tissues. nih.govepa.gov

Gene Expression Analysis: Gene expression analysis, often performed using techniques like oligonucleotide arrays, reveals how EHBN exposure alters the transcription of genes. nih.govhoustonmethodist.org Studies on the related compound BBN have identified significant changes in the expression of numerous genes involved in critical cellular pathways. nih.govhoustonmethodist.org

Upregulated Genes: These often include genes related to the EGFR-Ras signaling pathway, cell cycle progression, and transcription factors. houstonmethodist.org

Downregulated Genes: Genes involved in cell cycle checkpoints, mitogen-activated protein kinases (MAPKs), and certain signaling subfamilies (e.g., Rho, Rab) have been found to be downregulated. houstonmethodist.org Analysis of these expression profiles suggests that the tumorigenesis process involves the activation of pathways like EGFR-Ras and the disruption of the G13 and TGF-β signaling pathways. nih.govhoustonmethodist.org

DNA Methylation Studies: DNA methylation is a key epigenetic mechanism that can regulate gene expression without changing the DNA sequence itself. Aberrant DNA methylation patterns are a hallmark of cancer. DNA methylation analysis can be performed on various sample types, including tumor material and cell-free DNA from plasma. mdpi.com Techniques like bisulfite pyrosequencing allow for the quantitative analysis of methylation at single CpG dinucleotide resolution. mdpi.com While specific studies on EHBN-induced methylation are not detailed in the provided search results, the general methodology is a standard approach in chemical carcinogenesis research to identify epigenetic biomarkers for diagnosis or prognosis. mdpi.com

Histopathological and Morphometric Assessment of this compound-Induced Lesions

Histopathological analysis is the microscopic examination of tissue to study the manifestations of disease. In EHBN research, it is used to identify and classify the spectrum of lesions that develop in target organs, most notably the urinary bladder. nih.gov

A sequential investigation in B6C3F1 mice treated with EHBN detailed a progression of urinary bladder lesions. nih.gov The histogenetic pathway was suggested to begin with simple dysplasia, advancing through papillary or nodular dysplasia and/or carcinoma in situ (CIS), and ultimately culminating in invasive carcinomas. nih.gov Similar studies with the related compound BBN have identified a comparable spectrum of urothelial lesions that increase in severity over time, including simple hyperplasia, nodular hyperplasia, dysplasia, CIS, and invasive carcinoma. iiarjournals.orgnih.gov

The types of invasive tumors induced by EHBN include:

Transitional Cell Carcinoma (TCC) nih.govnih.gov

Squamous Cell Carcinoma (SCC) nih.govnih.gov

Adenocarcinoma nih.gov

In one study, SCCs were the predominant tumor type (68%) and exhibited a significantly higher anaplastic grade and greater extent of invasion compared to TCCs. nih.gov Morphometric assessment, which involves quantitative measurements of these pathological changes, complements the qualitative description provided by histopathology. This can include measuring tumor size, depth of invasion, or the proportion of different lesion types.

Table 2: Histopathological Lesions Induced by EHBN in Mouse Urinary Bladder

| Lesion Type | Description | Progression Stage | Source(s) |

|---|---|---|---|

| Simple Dysplasia | Atypical cells confined to the lower layers of the urothelium. | Precancerous | nih.gov |

| Papillary or Nodular Dysplasia | More advanced atypical changes, with papillary or nodular growth patterns. | Precancerous | nih.gov |

| Carcinoma in Situ (CIS) | High-grade, non-invasive flat tumor where malignant cells are confined to the urothelium. | Precancerous / Non-invasive Carcinoma | nih.gov |

| Transitional Cell Carcinoma (TCC) | Invasive cancer originating from the transitional (urothelial) cells. | Invasive Carcinoma | nih.gov, nih.gov |

| Squamous Cell Carcinoma (SCC) | Invasive cancer where the cells have changed to resemble squamous cells. | Invasive Carcinoma | nih.gov, nih.gov |

| Adenocarcinoma | A rare invasive cancer type originating from glandular cells. | Invasive Carcinoma | nih.gov |

Development of Novel In Vitro Assays for this compound Research (e.g., Concanavalin A Agglutination)

In addition to long-term animal studies, short-term in vitro assays are valuable for screening chemicals and investigating mechanisms of carcinogenesis. The Concanavalin A (Con A) agglutination assay is one such method used in bladder cancer research. nih.gov

This assay is based on the principle that neoplastic transformation alters the cell surface, leading to increased agglutinability (clumping) in the presence of lectins like Con A. nih.govnih.gov In the context of nitrosamine research, the assay can be used to evaluate the promoting effects of various chemicals. nih.gov The methodology involves isolating rat bladder cells after initial treatment with a subcarcinogenic dose of a nitrosamine. These cells are then exposed to the test chemical. An increase in cell agglutination by Con A indicates a potential promoting effect on bladder carcinogenesis. nih.gov

This assay has shown good correlation with long-term carcinogenesis experiments for many known bladder cancer promoters and is considered a useful tool for the rapid evaluation of a chemical's specific promoting activity. nih.gov While a study using this assay to test the ultimate carcinogenic metabolite of BBN, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), did not find a significant increase in agglutinability, it demonstrates the application of this technique to probe the activity of specific metabolites. nih.gov

Factors Modulating N Ethyl N 4 Hydroxybutyl Nitrosamine Induced Experimental Carcinogenesis

Influence of Genetic Background and Host Factors on N-Ethyl-N-(4-hydroxybutyl)nitrosamine Response

The genetic makeup of an organism plays a pivotal role in its susceptibility to chemical carcinogens, including EHBN. Different animal strains and variations in enzyme activity can significantly alter the carcinogenic outcome.

Strain Susceptibility:

Research has demonstrated notable differences in susceptibility to nitrosamine-induced bladder cancer among various animal strains. For instance, studies with the related compound N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) have shown that rat strains such as analbuminemic rats (NAR) and ACI rats exhibit a high incidence of urinary bladder lesions, while F344 and Wistar rats have lower incidences. Sprague-Dawley (SD) rats show an intermediate susceptibility. nih.gov These differences are attributed to variations in the response of the urinary bladder epithelium to the carcinogen. nih.gov

In mice, a study comparing nude mice and B6C3F1 mice exposed to EHBN revealed that nude mice have a lower susceptibility to the induction of invasive urinary bladder cancers. nih.gov This difference in cancer incidence was observed despite similar urinary excretion of the ultimate carcinogenic metabolite, N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN), in both strains, suggesting that factors other than metabolic activation are at play in the differing susceptibility. nih.gov

The table below summarizes the findings on strain susceptibility to BBN-induced bladder carcinogenesis in rats.

Enzyme Polymorphisms:

The metabolism of EHBN is a critical determinant of its carcinogenic activity. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are involved in the detoxification of various carcinogens and their metabolites. nih.gov Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to altered enzyme activity, which in turn can influence an individual's susceptibility to cancer. nih.gov

For example, single nucleotide polymorphisms (SNPs) in genes for UGT and SULT enzymes have been associated with variations in the levels of sex steroid hormones, which can be a factor in hormone-related cancers. nih.gov While direct studies on EHBN and specific enzyme polymorphisms are limited, the principle that genetic variations in metabolic enzymes can modulate carcinogenic responses is well-established. These polymorphisms can affect the rate of detoxification and excretion of carcinogenic compounds, thereby influencing the dose of the ultimate carcinogen that reaches the target tissue.

Impact of Dietary Components and Environmental Factors on this compound Carcinogenicity in Experimental Models

Dietary and environmental exposures can significantly modify the carcinogenic effects of EHBN in animal models. These factors can either enhance or inhibit the development of tumors.

Research has shown that combined treatments with various environmental chemicals can have synergistic or additive effects on bladder carcinogenesis initiated by BBN. For instance, the combined administration of sodium salts like sodium bicarbonate, sodium L-ascorbate, and sodium citrate, or antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tertiary butylhydroxyquinone (TBHQ), has been found to promote BBN-initiated bladder carcinogenesis in rats. nih.gov

Furthermore, dietary administration of phytic acid and its salts has been shown to modulate BBN-initiated urinary bladder carcinogenesis. nih.gov Specifically, phytic acid dodecasodium salt (Na-PA) significantly promoted the development of preneoplastic and neoplastic lesions in the rat urinary bladder. nih.gov This effect was associated with an elevation in urinary pH and sodium concentration. nih.gov In contrast, phytic acid hexamagnesium salt (Mg-PA) and phytic acid (PA) itself did not show a promoting effect. nih.gov

The following table details the effects of various dietary and environmental factors on BBN-induced bladder carcinogenesis in rats.

Experimental Strategies for Modulating this compound-Induced Tumorigenesis

The use of animal models of EHBN-induced carcinogenesis has been instrumental in the research and development of chemopreventive agents. These studies aim to identify compounds that can inhibit, delay, or reverse the process of tumor development.

Various compounds have been investigated for their potential to prevent or treat bladder cancer in experimental settings. Non-steroidal anti-inflammatory drugs (NSAIDs), including COX-2 selective agents, have shown consistent efficacy in the BBN-induced mouse bladder cancer model. nih.gov For instance, celecoxib (B62257) has been found to inhibit BBN-induced urinary bladder cancer in both male B6D2F1 mice and female F344 rats. nih.gov

Retinoids, a class of compounds related to vitamin A, have also been studied for their chemopreventive properties. In a study using B6D2F1 mice, dietary supplementation with 13-cis-retinoic acid was found to reduce the incidence of BBN-induced urinary bladder cancer in a dose-dependent manner. nih.gov

The table below provides examples of experimental chemoprevention studies in BBN-induced animal models.

Future Directions in N Ethyl N 4 Hydroxybutyl Nitrosamine Academic Research

Development of Advanced Experimental Models for N-EHBN Studies (e.g., Organoids, 3D Cultures)

Traditional two-dimensional (2D) cell culture systems and animal models have been foundational in carcinogenesis research but have limitations in fully replicating the complexity of human tissues. oup.com The future of N-EHBN research will heavily rely on the development and application of advanced three-dimensional (3D) culture systems, such as organoids, to create more biologically relevant experimental models. nih.govnih.gov

Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of their organ of origin. nih.govresearchgate.net Bladder organoids, for instance, can be developed to provide a powerful in vitro platform for studying the specific effects of N-EHBN on urothelial cells. nih.govnih.gov These models allow for detailed investigations into the early stages of carcinogenesis, including cell transformation and the disruption of normal tissue architecture, in a human-relevant context. nih.gov Studies have already demonstrated that 3D cell culture models of bladder cancer can be established from tumors induced by the related carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.gov

Moreover, 3D culture systems have been shown to be more sensitive for detecting the genotoxicity of some nitrosamines compared to 2D models. researchgate.net This increased sensitivity is often attributed to the higher and more stable metabolic activity of cells in a 3D environment, which better mimics in vivo conditions. researchgate.net The use of organoid models treated with chemical carcinogens can help identify early genetic events and novel mechanisms of action that may be missed in conventional systems. nih.gov

Table 2: Advantages of Advanced Models for N-EHBN Research

| Model Type | Key Advantages | Potential Applications in N-EHBN Studies |

|---|---|---|

| Organoids | - Recapitulate organ-specific architecture and function.- Derived from human stem cells, increasing human relevance.- Stable for long-term culture and genetic manipulation. oup.comnih.gov | - Modeling the initiation and progression of bladder cancer.- Investigating tissue-specific metabolism of N-EHBN.- High-throughput screening for potential chemopreventive agents. |

| 3D Spheroids | - More accurately mimic tumor microenvironment than 2D cultures.- Exhibit gradients of nutrients and oxygen, similar to solid tumors.- Show increased resistance to therapies, reflecting clinical reality. frontiersin.org | - Studying the invasion and metastasis of N-EHBN-induced tumors.- Evaluating the efficacy of therapeutic agents on established tumors. |

| Organs-on-Chips | - Microfluidic systems that model human physiology.- Allow for co-culture of different cell types and simulation of systemic effects. nih.govnih.gov | - Investigating the systemic metabolism of N-EHBN and its distribution to target organs.- Studying the interaction between cancer cells and immune cells in response to N-EHBN. |

Integration of Multi-Omics Data for Comprehensive Understanding of N-EHBN Actions

To move beyond a single-pathway understanding of N-EHBN's effects, future research will require the integration of multiple high-throughput "omics" datasets. A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular perturbations caused by this carcinogen. nih.govnih.gov

By analyzing changes across these different molecular layers simultaneously, researchers can construct detailed network models of N-EHBN's mechanism of action. nih.gov For example, genomic and transcriptomic data can identify mutations and altered gene expression patterns in N-EHBN-exposed cells, while proteomic and metabolomic data can reveal the downstream consequences on protein function and cellular metabolism. nih.govmdpi.com This integrated approach is crucial for identifying the key signaling pathways that are dysregulated during carcinogenesis and for discovering novel biomarkers of exposure and effect. mdpi.com

Several computational methods and platforms are being developed to facilitate the integration and interpretation of these complex datasets. nih.gov Applying these tools to studies of N-EHBN-induced tumors will enable researchers to identify robust molecular signatures associated with tumor initiation, progression, and heterogeneity. nih.gov This comprehensive understanding is essential for developing more targeted strategies for cancer prevention and therapy.

N-Ethyl-N-(4-hydroxybutyl)nitrosamine as a Tool for Investigating General Principles of Chemical Carcinogenesis

N-EHBN and related nitrosamines serve as valuable model compounds for investigating the fundamental principles of chemical carcinogenesis. nih.gov Because they reliably induce tumors in specific organs in laboratory animals, they provide robust models for studying the multi-stage process of cancer development, from initiation and promotion to progression and metastasis.

The study of N-EHBN contributes to a broader understanding of how chemical structure influences carcinogenic potency and organ specificity. By comparing the metabolic pathways, DNA adduct profiles, and tumorigenic outcomes of N-EHBN with other nitrosamines, researchers can build predictive models for assessing the carcinogenic risk of other, less-studied chemicals. fraunhofer.denih.gov This is a cornerstone of modern toxicology and risk assessment.

Furthermore, these carcinogen-induced cancer models are indispensable for exploring the complex interactions between the carcinogen, the host's genetic background, and environmental factors. nih.gov They allow for controlled studies that can dissect the molecular mechanisms underlying tumor heterogeneity and the evolution of treatment resistance. Ultimately, the knowledge gained from studying specific carcinogens like N-EHBN provides a foundation for developing general strategies for cancer prevention and for understanding the etiology of human cancers linked to environmental exposures. mdpi.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for inducing tissue-specific carcinogenesis using N-Ethyl-N-(4-hydroxybutyl)nitrosamine in rodent models?

- Methodological Guidance : Administer the compound via drinking water or oral gavage at doses ranging from 0.05% to 0.1% (w/v) for 8–12 weeks, depending on the target tissue. For bladder-specific carcinogenesis, ensure continuous exposure to mimic chronic human exposure patterns. Monitor tumor progression via histopathology (e.g., H&E staining) and validate using biomarkers like Ki-67 for proliferation or CD274/PD-L1 for immune evasion . Rodent strain selection is critical; FVB mice show higher susceptibility to urothelial tumors .

Q. How does the metabolic activation of this compound contribute to its carcinogenicity?

- Methodological Guidance : The compound undergoes cytochrome P450-mediated oxidation, generating reactive alkyldiazonium ions that alkylate DNA (e.g., forming O⁶-ethylguanine adducts). To track metabolites, use LC-MS/MS for in vivo samples, focusing on intermediates like N-Ethyl-N-(3-carboxypropyl)nitrosamine, a key metabolite analogous to the butyl variant . Comparative studies with N-butyl derivatives highlight the role of hydroxyl and ethyl groups in directing organ specificity .

Q. What physicochemical properties of this compound influence its experimental use?